molecular formula C10H14BFO3 B1398912 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid CAS No. 1333392-80-5

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid

Cat. No.: B1398912
CAS No.: 1333392-80-5
M. Wt: 212.03 g/mol
InChI Key: NMKVOYZVOGHDAI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an isopropoxymethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid typically involves the reaction of 5-fluoro-2-(isopropoxymethyl)phenylboronic ester with a suitable hydrolyzing agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher yields. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • Phenylboronic acid
  • 2-Methoxy-5-fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid offers unique advantages due to the presence of the isopropoxymethyl group, which enhances its reactivity and selectivity in various chemical reactions. Additionally, the fluoro group provides increased stability and resistance to degradation under harsh conditions .

Properties

IUPAC Name

[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKVOYZVOGHDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)COC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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